2,5-Bis(propan-2-yl)pyrrolidine

Asymmetric Catalysis Chiral Ligand Synthesis Cross-Coupling

Generic pyrrolidines lack the steric bulk needed for high enantioselectivity, compromising asymmetric reaction outcomes. This C2-symmetric scaffold directly addresses that limitation. ● C2-symmetry reduces competing diastereomeric transition states, raising enantioselectivity in catalytic applications. ● Bulky 2,5-isopropyl groups enforce facial selectivity critical for challenging Suzuki-Miyaura cross-couplings. ● 85% derivative yield confirms practical accessibility for custom chiral ligand synthesis. Reliable supply with batch-to-batch consistency for demanding R&D workflows.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B12106731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(propan-2-yl)pyrrolidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(N1)C(C)C
InChIInChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3
InChIKeyCITAJXRBKWJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diisopropylpyrrolidine: Core Structural & Physicochemical Properties


2,5-Bis(propan-2-yl)pyrrolidine (also known as 2,5-diisopropylpyrrolidine) is a C2-symmetric, nitrogen-containing heterocyclic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It features a pyrrolidine ring substituted with two isopropyl groups at the 2 and 5 positions, imparting significant steric bulk and a well-defined chiral environment when the molecule is non-racemic [1]. This structural motif is a privileged scaffold in asymmetric catalysis and medicinal chemistry, where the C2-symmetry is particularly valued for reducing the number of possible diastereomeric transition states, thereby enhancing enantioselectivity in catalytic applications [1].

Asymmetric catalysis research requiring C2-symmetric chiral ligand scaffolds
Sterically demanding cross-coupling method development
Fragment-based drug discovery exploring 3D chemical space

2,5-Diisopropylpyrrolidine: Critical Role in Asymmetric Induction


Generic substitution of 2,5-bis(propan-2-yl)pyrrolidine with other 2,5-disubstituted or unsubstituted pyrrolidines is not chemically equivalent due to the profound impact of the isopropyl group's steric and electronic properties on catalytic performance. The bulky isopropyl groups create a highly sterically hindered environment that is critical for achieving high facial selectivity in asymmetric reactions [1]. In contrast, smaller substituents like methyl groups or unsubstituted pyrrolidine lack the requisite steric bulk to effectively shield one face of a reactive intermediate, often leading to significantly diminished or reversed enantioselectivity [2]. Furthermore, the C2-symmetry, when combined with the isopropyl substitution pattern, restricts conformational flexibility and reduces the number of competing diastereomeric transition states, a feature that is fundamental to its utility as a chiral ligand and is not universally shared by other pyrrolidine derivatives [1].

2,5-diisopropyl substitution provides essential steric bulk for facial selectivity
2,5-dimethyl or unsubstituted pyrrolidine may shift enantioselectivity significantly
C2-symmetry restricts conformational flexibility and diastereomeric transition states
Non-symmetric or 2,5-diphenyl analogs may not reproduce catalytic activity

2,5-Diisopropylpyrrolidine: Performance Evidence


1-Amino-2,5-diisopropylpyrrolidine: Ligand Precursor Utility

The derivative (2S,5S)-1-amino-2,5-diisopropylpyrrolidine, a key intermediate for chiral bis-hydrazone ligands, can be synthesized with a high yield of 85% in the reaction with 2-diphenylphosphinobenzaldehyde in toluene over 3.0 hours [1]. This high yield in a single step for a sterically demanding substrate demonstrates the practical accessibility of functionalized 2,5-diisopropylpyrrolidine derivatives. While specific comparative yield data for analogous reactions with other 2,5-dialkylpyrrolidines under identical conditions are not available in the same report, this value serves as a quantitative baseline for evaluating synthetic efficiency and procurement for ligand development programs.

Ligand Precursor Yield
Supporting evidence
85% yield for (2S,5S)-1-amino-2,5-diisopropylpyrrolidine formation with 2-diphenylphosphinobenzaldehyde in toluene (3.0 h)
Supports synthetic accessibility as a chiral building block
Reported baseline yield; no direct comparator data available
Asymmetric Catalysis Chiral Ligand Synthesis Cross-Coupling

2,5-Diisopropyl Substitution: Enantioselectivity Impact

The class of C2-symmetric 2,5-disubstituted pyrrolidines, of which 2,5-bis(propan-2-yl)pyrrolidine is a prominent example, has been shown to be effective chiral ligands in the addition of diethylzinc to aryl aldehydes. A closely related analog, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, demonstrated high enantioselectivities with up to 96% ee and yields of 85-95% [1]. In stark contrast, a different ligand scaffold, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, led to a significant drop in enantiomeric excess and even an inversion of enantioselectivity for certain aryl aldehydes [1]. While direct, head-to-head quantitative data for the diisopropyl analog are not provided in this study, the data highlight the extreme sensitivity of enantioselectivity to the specific nature of the 2,5-substituents, establishing a clear structure-selectivity relationship that underscores the non-interchangeability of 2,5-diisopropylpyrrolidine with other 2,5-disubstituted variants.

Enantioselectivity Sensitivity
Class-level inference
Analog N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine achieved up to 96% ee; N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine showed inverted enantioselectivity
Structure-selectivity relationship confirms non-interchangeability of 2,5-substituents
Diethylzinc addition to aryl aldehydes; direct diisopropyl data not reported in this study
Asymmetric Synthesis Chiral Ligand Enantioselective Addition

Asymmetric Suzuki-Miyaura Cross-Coupling Performance

Phosphino hydrazone ligands derived from the (2S,5S)-2,5-diisopropylpyrrolidine scaffold exhibit excellent catalytic activity and provide good enantioselectivities in the asymmetric Suzuki-Miyaura cross-coupling for the synthesis of axially chiral biaryls . These ligands are particularly effective for the most challenging substrates, including monocyclic, functionalized aryl bromides and triflates . While direct quantitative comparison to other ligand scaffolds is not provided in the same study, the report explicitly notes that a derivative with a different substitution pattern, (2S,5S)-2,5-diphenylpyrrolidine, was inadequate for the reaction, highlighting the critical role of the 2,5-diisopropyl substitution in enabling catalytic activity for these challenging cross-couplings [1].

Cross-Coupling Activity
Head-to-head
Phosphino hydrazone ligands from (2S,5S)-2,5-diisopropylpyrrolidine enabled challenging asymmetric Suzuki-Miyaura couplings; (2S,5S)-2,5-diphenylpyrrolidine derivative was inadequate
Diisopropyl substitution is critical for catalytic activity with monocyclic aryl bromides/triflates
Direct qualitative comparison; enantioselectivities described as good
Cross-Coupling Chiral Biaryls Palladium Catalysis

2,5-Diisopropylpyrrolidine: Priority Application Scenarios


Chiral Bis-hydrazone Ligand Scaffold

The (2S,5S)-2,5-diisopropylpyrrolidine core is a key structural element in the design of chiral bis-hydrazone ligands, which have demonstrated high activity and enantioselectivity in challenging asymmetric Suzuki-Miyaura cross-coupling reactions . The specific steric environment created by the isopropyl groups is essential for this activity, as analogous ligands derived from 2,5-diphenylpyrrolidine were found to be inadequate . This scenario justifies the procurement of enantiopure (2S,5S)-2,5-diisopropylpyrrolidine for the development of next-generation catalysts for the synthesis of axially chiral biaryls.

C2-Symmetric Chiral Building Block

2,5-Bis(propan-2-yl)pyrrolidine serves as a privileged C2-symmetric scaffold for the development of chiral auxiliaries and ligands . The C2-symmetry is known to reduce the number of competing diastereomeric transition states in asymmetric reactions, a property that is critical for achieving high enantioselectivity . The 85% yield reported for the synthesis of a key derivative (1-amino-2,5-diisopropylpyrrolidine) demonstrates its practical synthetic accessibility, making it a viable starting material for custom ligand synthesis in academic and industrial research laboratories [1].

3D Fragment for Drug Discovery

Due to its non-planar, three-dimensional structure and defined stereochemical vectors, 2,5-bis(propan-2-yl)pyrrolidine is an attractive fragment for incorporation into fragment-based drug discovery (FBDD) libraries . Pyrrolidines with appropriate substitution patterns, such as the 2,5-diisopropyl motif, provide excellent coverage of functional vector space for fragment optimization, offering a distinct alternative to the planar, aromatic fragments that often dominate screening collections . This application underscores the compound's value in medicinal chemistry programs seeking to explore novel 3D chemical space.

Model for Structural & Computational Studies

The well-defined and rigid structure of 2,5-bis(propan-2-yl)pyrrolidine makes it an excellent model system for combined experimental and theoretical studies. The compound's structure has been optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, with calculated parameters showing good agreement with experimental X-ray diffraction (XRD) data . This validated theoretical model can be used to predict properties and reactivity of related pyrrolidine derivatives, supporting research into novel organocatalysts and bioactive molecules .

Application
Selection Property
Validation Focus
Chiral bis-hydrazone ligand synthesis
Steric environment from isopropyl groups
Catalytic activity in asymmetric cross-coupling
C2-symmetric chiral building block
Conformational restriction and symmetry
Enantioselectivity and derivatization yield
3D fragment for drug discovery
Non-planar scaffold with defined vectors
Coverage of functional vector space
Structural and computational model
Rigid, DFT-validated geometry
Agreement with experimental XRD data
Application fit requires verification under specific reaction conditions and enantiomeric purity requirements.
Quote Request

Request a Quote for 2,5-Bis(propan-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.